molecular formula C10H19NO3 B6305312 Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate CAS No. 2090335-53-6

Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate

Cat. No.: B6305312
CAS No.: 2090335-53-6
M. Wt: 201.26 g/mol
InChI Key: GCKYULDQJWNXBA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate is a chiral, Boc-protected azetidine derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a reactive hydroxymethyl group and a sterically influenced 2-methyl group on the azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry for its role as a scaffold that can improve the physicochemical and pharmacological properties of drug candidates. The presence of the tert-butoxycarbonyl (Boc) protecting group effectively masks the azetidine nitrogen, allowing for selective functionalization of the hydroxymethyl arm and enhancing the compound's stability for handling and storage. Researchers primarily utilize this intermediate in the synthesis of more complex molecules, where it can be incorporated as a core structural element. The hydroxymethyl group can be readily converted to other functional groups, such as halogens (e.g., chloromethyl or fluoromethyl ) or activated esters, to facilitate further coupling reactions. Subsequent deprotection of the Boc group under acidic conditions reveals the secondary amine, which can be alkylated or used to form sulfonamides, amides, or other nitrogen-containing derivatives. Its application is crucial in the development of potential therapeutics, including protease inhibitors, receptor agonists/antagonists, and other biologically active small molecules, particularly where the azetidine ring is used as a bioisostere for more common saturated rings like pyrrolidine. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYULDQJWNXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Mediated Ring Closure

Azetidine rings are often constructed via epoxide intermediates. For example, tert-butyl (3-propyloxiran-2-yl)methylcarbamate undergoes superbase-induced cyclization using tert-butoxide and butyllithium at −78°C to yield azetidine derivatives. Adapting this method, 2-methyl substitution can be introduced via a methyl-substituted epoxide precursor. Key steps include:

  • Synthesis of methyl-substituted epoxide 2h via alkylation of N-Boc-protected amines with methyl-containing tosylates (General Procedure C).

  • Cyclization under strongly basic conditions (LiHMDS or t-BuOK) to form the azetidine core.

Reaction conditions for this route typically achieve yields of 60–70%, with diastereoselectivity controlled by steric and electronic factors.

Functionalization of Preformed Azetidine Cores

Bromoazetidine Intermediate Strategy

Starting MaterialReagent/ConditionsProductYieldSource
tert-Butyl 3-bromoazetidine-1-carboxylateKOAc, DMSO, 80°Ctert-Butyl 3-acetoxyazetidine-1-carboxylate85%
tert-Butyl 3-acetoxyazetidine-1-carboxylateKOH, H₂O/MeOHtert-Butyl 3-hydroxyazetidine-1-carboxylateQuant.
tert-Butyl 3-hydroxyazetidine-1-carboxylateIBX, EtOAc, refluxtert-Butyl 3-formylazetidine-1-carboxylate99%

Direct Hydroxymethylation via Reductive Amination

Reductive Amination of Aldehyde Precursors

tert-Butyl 3-formylazetidine-1-carboxylate (synthesized via IBX oxidation) undergoes reductive amination with methylamine derivatives to install the 2-methyl group. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding 2-methyl-substituted products.

Diastereoselective Synthesis via Aziridinium Intermediates

Ring Expansion of Aziridines

2-Methylazetidines are accessible via ring expansion of 2-bromomethyl-2-methylaziridines under basic conditions. For example, treatment of aziridine 2 with NaBH₄ in methanol induces rearrangement to 3-methoxy-3-methylazetidine 3 , which is hydrolyzed to the hydroxymethyl derivative:

AziridineNaBH₄, MeOH3-MethoxyazetidineH₃O⁺3-Hydroxymethylazetidine\text{Aziridine} \xrightarrow{\text{NaBH₄, MeOH}} \text{3-Methoxyazetidine} \xrightarrow{\text{H₃O⁺}} \text{3-Hydroxymethylazetidine}

This method offers excellent diastereoselectivity (>95:5) due to steric control during ring expansion.

Challenges and Optimization Considerations

Competing Side Reactions

  • N-Boc Deprotection : Strong acids or prolonged heating may cleave the Boc group. Mild conditions (e.g., TFA in DCM) are recommended for final deprotection.

  • Regioselectivity in Substitution : 3-Bromoazetidines exhibit preference for Sₙ2 reactions at the less hindered position, necessitating careful steric design.

Scalability and Practicality

  • Gram-Scale Synthesis : The bromoazetidine route (Section 2.1) is demonstrated on multi-gram scales with minimal purification.

  • Cost-Efficiency : IBX oxidation (Section 2.1) avoids expensive catalysts, though DMSO solvent recovery is critical for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The azetidine ring can be reduced to form a more saturated compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate due to its potential as a bioactive compound.

Drug Development

  • Bioactivity : The compound's structural characteristics suggest it may exhibit antimicrobial and anti-inflammatory properties. Research indicates that derivatives of azetidine compounds can interact with biological targets, making them candidates for new drug formulations.
  • Synthesis of Estrogen Receptor Modulators : It serves as an intermediate in synthesizing compounds that modulate estrogen receptors, which are crucial in treating hormone-related conditions .

Case Studies

  • A study highlighted the synthesis of various azetidine derivatives from this compound, demonstrating its utility in developing novel therapeutic agents .

Agrochemical Applications

This compound has potential uses in agrochemicals, particularly as a building block for herbicides and pesticides.

Herbicide Development

  • The compound can be modified to create herbicides that target specific plant pathways, enhancing agricultural productivity while minimizing environmental impact .

Material Science Applications

In materials science, this compound is explored for its potential in developing polymers and coatings.

Polymer Synthesis

  • Its functional groups allow for incorporation into polymer matrices, potentially improving material properties such as durability and chemical resistance .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight log P (Predicted) Key Substituents
2088511-76-4 (Target) C10H19NO3 201.26 0.8 3-(Hydroxymethyl), 2-methyl
1126650-66-5 (Fluoro-hydroxymethyl) C9H16FNO3 205.23 1.5 3-Fluoro, 3-(hydroxymethyl)
152537-03-6 (Hydroxyethyl) C10H19NO3 201.26 1.2 3-(2-Hydroxyethyl)
1420859-80-8 (Bromoethyl) C10H18BrNO2 264.16 2.3 3-(2-Bromoethyl)

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate, a compound characterized by its azetidine structure and unique stereochemistry, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis, and applications based on diverse research findings.

Compound Overview

  • Molecular Formula : C10_{10}H19_{19}NO3_3
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 2090335-53-6
  • Stereochemistry : The compound features two chiral centers at the 2 and 3 positions of the azetidine ring, which may influence its biological activity significantly .

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Initial assessments suggest potential effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values remain to be established.
  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties.
  • Enzyme Interaction : Interaction studies have indicated that this compound may bind to enzymes involved in metabolic pathways, potentially influencing cellular signaling processes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Reaction of azetidine derivatives with tert-butyl chloroformate : This method allows for the introduction of the tert-butyl group while maintaining the integrity of the azetidine structure.

The versatility in synthesis opens avenues for creating derivatives with enhanced biological activities. For example, modifications at the hydroxymethyl group or the introduction of different functional groups could lead to compounds with improved efficacy against specific targets .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Tert-butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylateContains hydroxymethyl and tert-butyl groupsPotential antimicrobial and anticancer properties
Tert-butyl 3-aminoazetidine-1-carboxylateLacks hydroxymethyl groupWeaker reactivity and biological activity
Tert-butyl 4-hydroxyazetidine-1-carboxylateDifferent functional group at position 4Varies in reactivity compared to tert-butyl (2S,3R) derivative

The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of azetidine derivatives. For instance:

  • A study demonstrated that certain azetidine compounds exhibited significant inhibition of cell proliferation in cancer models, with IC50_{50} values suggesting potent anticancer effects .
  • Another investigation into enzyme interactions revealed that these compounds could modulate key metabolic pathways, highlighting their potential therapeutic applications in metabolic disorders and cancer .

Q & A

Basic Question

  • Silica Gel Chromatography : Effective for separating intermediates and final products using gradients of ethyl acetate/hexane .
  • Recrystallization : Employed for final product polishing, often in tert-butyl methyl ether or dichloromethane .

What safety precautions are necessary when handling this compound?

Basic Question

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential irritancy of intermediates (e.g., sulfonylating agents) .
  • Storage : At 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

What strategies optimize the yield of this compound under varying conditions?

Advanced Question

  • Temperature Control : Maintaining 0°C during sulfonylation minimizes byproducts .
  • Catalyst Screening : DMAP enhances acylation efficiency by 20–30% compared to pyridine .
  • Solvent Optimization : Dichloromethane improves solubility of hydrophobic intermediates vs. THF .

How can conflicting NMR data for this compound be resolved?

Advanced Question

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., hydroxymethyl vs. methyl groups) .
  • Crystallography : Single-crystal X-ray diffraction (if available) provides unambiguous stereochemical data .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts to validate assignments .

What challenges arise in maintaining stereochemical purity during synthesis?

Advanced Question

  • Racemization Risk : Basic conditions during Boc protection may racemize chiral centers. Mitigation includes:
    • Low-temperature reactions (<10°C) .
    • Chiral auxiliaries or enantioselective catalysis .
  • Chromatographic Resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate diastereomers .

How can the synthesis be scaled up without compromising purity?

Advanced Question

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • In-line Analytics : PAT (Process Analytical Technology) monitors reaction progress in real-time .
  • Purification at Scale : Flash chromatography with automated fraction collectors ensures consistency .

What stability issues arise under different storage conditions?

Advanced Question

  • Hydrolysis : The Boc group degrades in humid environments. Stability testing shows:

    ConditionDegradation (%)Timeframe
    25°C, 60% RH15%30 days
    2–8°C, anhydrous<2%6 months
  • Light Sensitivity : UV exposure causes azetidine ring decomposition; amber vials are recommended .

How is computational modeling applied to verify structural and electronic properties?

Advanced Question

  • DFT Calculations : Predict NMR chemical shifts (with <0.2 ppm deviation from experimental data) .
  • Molecular Dynamics : Simulate solubility in solvents (e.g., logS = -2.1 in water vs. -1.3 in DMSO) .
  • Docking Studies : Investigate interactions with biological targets (e.g., enzymes) for drug discovery applications .

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